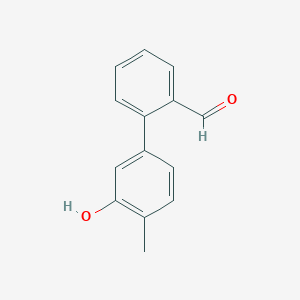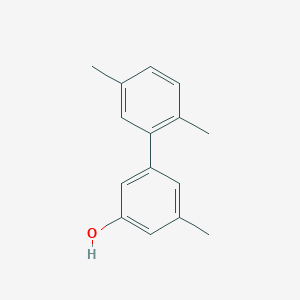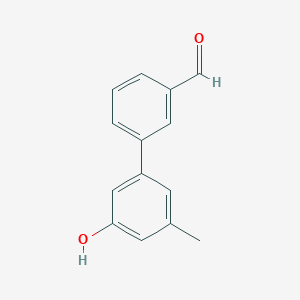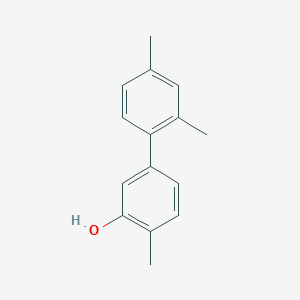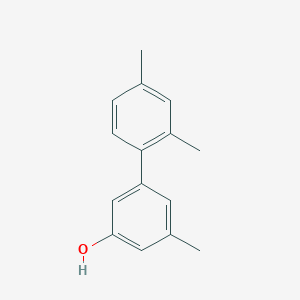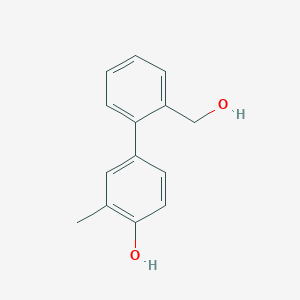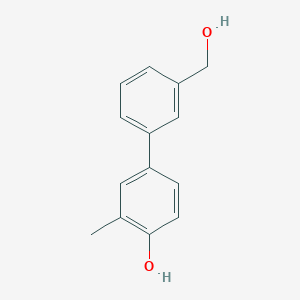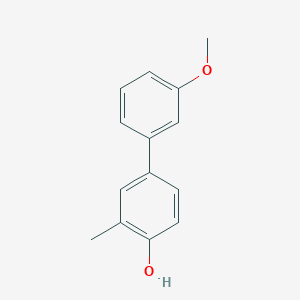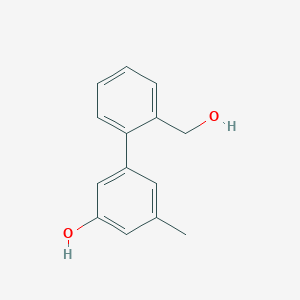
5-(2-Hydroxymethylphenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxymethylphenyl)-3-methylphenol, 95% (also known as 5-HMF-3-MP) is a phenolic compound that has been studied extensively for its chemical, biochemical, and physiological properties. 5-HMF-3-MP has a wide range of applications in scientific research and laboratory experiments, and has been used as a model compound in the study of biological processes.
Wirkmechanismus
5-HMF-3-MP is a phenolic compound, and as such, it is believed to act as an inhibitor of enzymes involved in the metabolism of other molecules. Specifically, 5-HMF-3-MP is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the metabolism of arachidonic acid. Inhibition of COX-2 results in the inhibition of the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HMF-3-MP are believed to be related to its mechanism of action. Specifically, inhibition of COX-2 by 5-HMF-3-MP is believed to result in the inhibition of the production of pro-inflammatory mediators. This, in turn, is believed to lead to the inhibition of inflammation, pain, and fever. Additionally, inhibition of COX-2 is believed to lead to the inhibition of the production of platelet activating factor (PAF), which is involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-HMF-3-MP in laboratory experiments is its high purity, which makes it an ideal model compound for studying biochemical and physiological processes. Additionally, 5-HMF-3-MP is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. The main limitation of using 5-HMF-3-MP in laboratory experiments is that it is not as widely studied as other model compounds, and as such, its mechanism of action and biochemical and physiological effects may not be fully understood.
Zukünftige Richtungen
Given the potential applications of 5-HMF-3-MP in scientific research, there are numerous potential future directions for research. These include further study of the biochemical and physiological effects of 5-HMF-3-MP, as well as the development of new methods for the synthesis of 5-HMF-3-MP. Additionally, further research into the structure-activity relationships of 5-HMF-3-MP and other organic compounds could lead to the development of new drugs and therapies. Finally, further research into the mechanisms of enzyme-catalyzed reactions involving 5-HMF-3-MP could lead to the development of new enzyme inhibitors.
Synthesemethoden
5-HMF-3-MP can be synthesized in several ways. The most common synthesis method is the reaction of 2-hydroxybenzaldehyde with 3-methylphenol in the presence of an acid catalyst. This reaction yields a highly pure product with a yield of 95%. Other methods of synthesis include the reaction of 2-hydroxybenzaldehyde with 3-methylphenol in the presence of an alkali catalyst, as well as the reaction of 2-hydroxybenzaldehyde and 3-methylphenol in the presence of an aqueous solution of boron trifluoride.
Wissenschaftliche Forschungsanwendungen
5-HMF-3-MP has been used in numerous scientific research applications. It has been employed as a model compound in the study of the mechanisms of enzyme-catalyzed reactions, as well as in the study of the structure-activity relationships of enzyme inhibitors. 5-HMF-3-MP has also been used as a model compound in the study of the structure-activity relationships of other organic compounds, such as drugs and hormones. Additionally, 5-HMF-3-MP has been used in the study of the biochemistry of cell metabolism, and as a model compound in the development of new drugs.
Eigenschaften
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-12(8-13(16)7-10)14-5-3-2-4-11(14)9-15/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOSWLPLOVBYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683723 |
Source


|
| Record name | 2'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-28-1 |
Source


|
| Record name | 2'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


